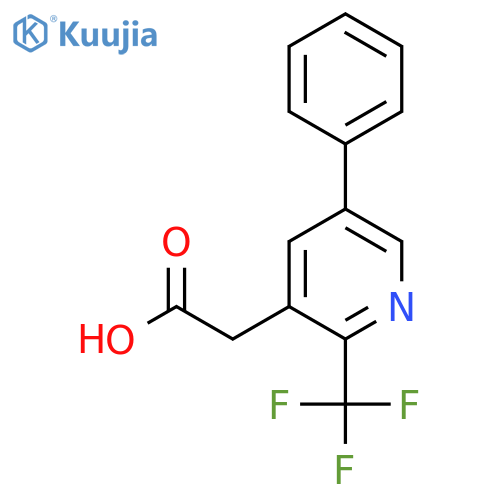

Cas no 1804454-16-7 (5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid)

1804454-16-7 structure

商品名:5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid

CAS番号:1804454-16-7

MF:C14H10F3NO2

メガワット:281.229914188385

CID:4908214

5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid 化学的及び物理的性質

名前と識別子

-

- 5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid

-

- インチ: 1S/C14H10F3NO2/c15-14(16,17)13-10(7-12(19)20)6-11(8-18-13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,19,20)

- InChIKey: HOPTWAPPEKBVRM-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(CC(=O)O)=CC(=CN=1)C1C=CC=CC=1)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 340

- トポロジー分子極性表面積: 50.2

- 疎水性パラメータ計算基準値(XlogP): 2.9

5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029002756-1g |

5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid |

1804454-16-7 | 95% | 1g |

$2,923.95 | 2022-04-02 | |

| Alichem | A029002756-250mg |

5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid |

1804454-16-7 | 95% | 250mg |

$999.60 | 2022-04-02 | |

| Alichem | A029002756-500mg |

5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid |

1804454-16-7 | 95% | 500mg |

$1,836.65 | 2022-04-02 |

5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

1804454-16-7 (5-Phenyl-2-(trifluoromethyl)pyridine-3-acetic acid) 関連製品

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量